molecular formula C8H16ClNO3 B2563065 Ethyl 2-(morpholin-3-yl)acetate hydrochloride CAS No. 761460-01-9

Ethyl 2-(morpholin-3-yl)acetate hydrochloride

Cat. No.: B2563065
CAS No.: 761460-01-9
M. Wt: 209.67
InChI Key: USLTXATUKZUDJE-UHFFFAOYSA-N
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Description

Ethyl 2-(morpholin-3-yl)acetate hydrochloride is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine that is widely used in various chemical and pharmaceutical applications due to its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(morpholin-3-yl)acetate hydrochloride typically involves the reaction of ethyl bromoacetate with morpholine under basic conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction can be summarized as follows:

    Step 1: Ethyl bromoacetate reacts with morpholine in the presence of a base such as sodium hydroxide or potassium carbonate to form ethyl 2-(morpholin-3-yl)acetate.

    Step 2: The resulting ethyl 2-(morpholin-3-yl)acetate is then treated with hydrochloric acid to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(morpholin-3-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

Ethyl 2-(morpholin-3-yl)acetate hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of various chemical products, including agrochemicals and polymers.

Mechanism of Action

The mechanism of action of ethyl 2-(morpholin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(morpholin-2-yl)acetate: A closely related compound with a similar structure but different positional isomerism.

    Morpholine derivatives: Other derivatives of morpholine, such as morpholine-4-carboxylic acid, share similar chemical properties.

Uniqueness

Ethyl 2-(morpholin-3-yl)acetate hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and pharmaceuticals.

Properties

IUPAC Name

ethyl 2-morpholin-3-ylacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-2-12-8(10)5-7-6-11-4-3-9-7;/h7,9H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLTXATUKZUDJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1COCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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